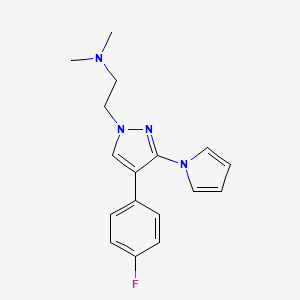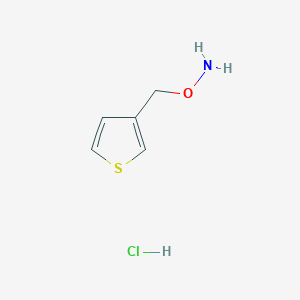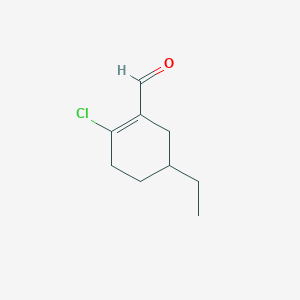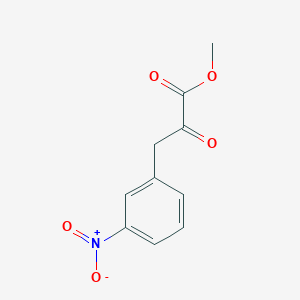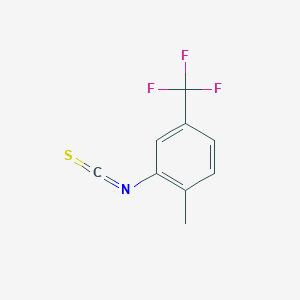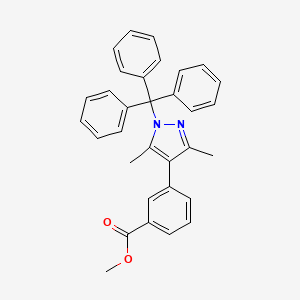
5-Bromo-1H-indole-3-carbonyl Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1H-indole-3-carbonyl Azide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom and the azide group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indole-3-carbonyl Azide typically involves the following steps:
Bromination: The starting material, 1H-indole-3-carbonyl chloride, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the indole ring.
Azidation: The brominated intermediate is then treated with sodium azide or another azidating agent to replace the carbonyl chloride group with an azide group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
化学反応の分析
Types of Reactions: 5-Bromo-1H-indole-3-carbonyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, bromine, or other halogenating agents.
Cycloaddition Reactions: Copper(I) catalysts, heat, or microwave irradiation.
Reduction Reactions: Hydrogen gas, lithium aluminum hydride, or other reducing agents.
Major Products:
Substitution Reactions: Amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amines.
科学的研究の応用
Chemistry: 5-Bromo-1H-indole-3-carbonyl Azide is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, which are valuable in drug discovery and development.
Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-1H-indole-3-carbonyl Azide depends on its specific application. In general, the compound can interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: The compound can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.
類似化合物との比較
5-Bromo-1H-indole-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an azide group.
5-Bromo-1H-indole-3-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of an azide group.
5-Bromo-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of an azide group.
Uniqueness: 5-Bromo-1H-indole-3-carbonyl Azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. The azide group can participate in cycloaddition reactions, making it a valuable intermediate in the synthesis of triazoles and other nitrogen-containing heterocycles.
特性
分子式 |
C9H5BrN4O |
|---|---|
分子量 |
265.07 g/mol |
IUPAC名 |
5-bromo-1H-indole-3-carbonyl azide |
InChI |
InChI=1S/C9H5BrN4O/c10-5-1-2-8-6(3-5)7(4-12-8)9(15)13-14-11/h1-4,12H |
InChIキー |
MXPNDKYYCYTAAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


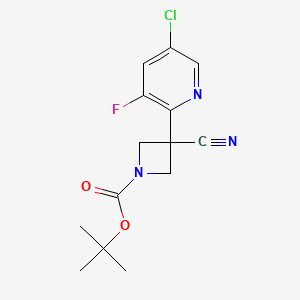

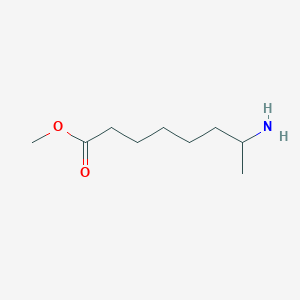
![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)
